Product packaging for Praseodymium hydroxide(Cat. No.:CAS No. 16469-16-2)

Praseodymium hydroxide

Cat. No.: B095349
CAS No.: 16469-16-2
M. Wt: 191.93 g/mol
InChI Key: ZLGIGTLMMBTXIY-UHFFFAOYSA-K
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Description

Praseodymium hydroxide (Pr(OH)₃) is an important rare-earth precursor compound with significant research value in materials science and heterogeneous catalysis. It is most commonly synthesized via hydrothermal methods under alkaline conditions, resulting in distinct morphological structures such as hexagonal nanorods . A primary research application of this compound is its use as a versatile starting material for the synthesis of praseodymium oxide nanomaterials; thermal annealing of Pr(OH)₃ transforms it into praseodymium (III, IV) oxide (Pr₆O₁₁), which possesses a cubic fluorite structure . This oxide is of great interest for applications such as high-k gate dielectric films in electronics . Furthermore, this compound itself serves as a functional support in catalysis. Its hydroxyl-rich and oxygen-vacancy-rich surface promotes the dispersion and stabilization of metal nano-species, such as gold . This makes Pr(OH)₃ an excellent precursor for creating highly active and stable catalysts for critical reactions like the water-gas shift reaction and CO oxidation . The compound's role as a foundational material for advanced nanomaterials and its direct utility in designing efficient catalyst systems make it a valuable reagent for scientific investigation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O3Pr B095349 Praseodymium hydroxide CAS No. 16469-16-2

Properties

IUPAC Name

praseodymium(3+);trihydroxide
Source PubChem
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InChI

InChI=1S/3H2O.Pr/h3*1H2;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGIGTLMMBTXIY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[OH-].[OH-].[OH-].[Pr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O3Pr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936978
Record name Praseodymium trihydroxide
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Molecular Weight

191.930 g/mol
Source PubChem
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CAS No.

16469-16-2
Record name Praseodymium trihydroxide
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Record name Praseodymium hydroxide (Pr(OH)3)
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Record name Praseodymium hydroxide (Pr(OH)3)
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Record name Praseodymium trihydroxide
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Record name Praseodymium trihydroxide
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Synthetic Methodologies for Praseodymium Hydroxide and Derived Materials

Aqueous Precipitation and Hydrothermal Approaches

Aqueous-based methods are fundamental to the synthesis of praseodymium hydroxide (B78521), often serving as the initial step for producing more complex nanostructures and oxides. These techniques leverage the controlled precipitation of praseodymium ions from a solution.

Controlled precipitation is a foundational method for synthesizing praseodymium hydroxide iaea.org. This approach involves the reaction of a soluble praseodymium salt, such as praseodymium(III) nitrate (B79036), with a precipitating agent in a solvent researchgate.net. The morphology and particle size of the resulting praseodymium oxide, derived from the hydroxide, can be significantly influenced by the choice and amount of the precipitating agent, such as ethylenediamine (B42938) or triethylenetetramine (B94423) researchgate.netresearchgate.net. Polymeric capping agents like polyethylene (B3416737) glycol (PEG) can also be introduced to manage the growth and aggregation of the nanoparticles researchgate.netresearchgate.net.

A variation of this method is electrolytic precipitation, where electrolysis is used to control the pH of a metal salt solution, inducing precipitation at a specific pH value corresponding to the metal hydroxide's "settling platform" google.com. While chemical separation methods based on differences in solubility or oxidation state exist, they are often complex and less suited for industrial production compared to controlled precipitation techniques nanotrun.com. The simplicity and reproducibility of precipitation make it a viable route for the large-scale production of rare earth hydroxides iaea.org.

An alternative to energy-intensive high-temperature methods is the synthesis of this compound (Pr(OH)₃) nanorods through room-temperature aging. nih.govcurtin.edu.au This simple process involves precipitation, washing, and subsequent aging of the precipitate at ambient temperature. researchgate.netnih.gov This protocol has been shown to produce Pr(OH)₃ nanorods that are structurally distinct from those created via hydrothermal methods. nih.gov Instead of being single crystals, these nanorods are composed of multiple crystals sharing a common growth direction. nih.gov The resulting hydroxide nanostructures can then be converted to praseodymium oxide (Pr₆O₁₁), largely preserving the rod-like morphology. researchgate.netnih.gov The method is noted for its simplicity and effectiveness in producing rare earth hydroxide nanorods without the need for high-temperature or high-pressure conditions. iaea.org

Hydrothermal and solvothermal methods are widely employed to achieve precise control over the morphology of this compound nanostructures. These techniques involve heating a precursor mixture in a sealed vessel (autoclave) with a solvent, typically water (hydrothermal) or an organic solvent (solvothermal). oup.comnih.govd-nb.info

Highly crystalline Pr(OH)₃ nanorods, with diameters ranging from 12–30 nm and lengths from 30–300 nm, have been successfully prepared using a hydrothermal process. oup.com The morphology of the final rare earth oxide particles is heavily dependent on the solvent used during the synthesis. elsevierpure.com For example, using water or ethanol (B145695) as the solvent in a solvothermal process tends to produce nanowire structures. elsevierpure.com The choice of precursor also plays a critical role; different praseodymium alkoxide compounds have been shown to yield distinct morphologies, from nanorods to mixtures of rods and spherical particles, due to their differential reactivity and the structural arrangement of metal-oxygen units. acs.org By adjusting parameters such as the pH of the starting solution and the reaction temperature, various morphologies including plates, rods, tubes, and prisms can be achieved. semanticscholar.org

Method Precursor Solvent/Precipitant Conditions Resulting Morphology Reference
HydrothermalPr(NO₃)₃Dodecylamine (DDA) in Water/Ethanol180°C for 18hPr(OH)₃ Nanorods nih.govd-nb.info
HydrothermalPr(NO₃)₃NaOH100-180°CNanopolyhedra, Nanorods, Nanocubes researchgate.net
Solvothermal[Pr₃(μ₃-OᵗBu)₂(μ₂-OᵗBu)₃(OᵗBu)₄(HOᵗBu)₂]Base or WaterNot specifiedPr(OH)₃ Nanorods acs.org
SolvothermalEu₂O₃Ammonia (B1221849)80°C, pH 7-12Plates, Rods, Tubes, Prisms semanticscholar.org

Microwave-assisted synthesis offers a rapid and energy-efficient alternative to conventional heating methods for producing this compound nanostructures. researchgate.netyoutube.com This technique utilizes microwave irradiation to heat the reactants, leading to significantly shorter reaction times; for instance, a process that takes an hour with conventional heating might be completed in about five minutes with microwave assistance. rsc.org

High-purity, uniform Pr(OH)₃ nanorods have been synthesized on a large scale using a microwave-assisted heating method. researchgate.net The morphology and size of these nanorods can be controlled by adjusting factors such as the concentration of the alkali (e.g., KOH) and the duration of the microwave heating. researchgate.net The resulting hexagonal phase Pr(OH)₃ nanorods can be subsequently converted to cubic phase Pr₆O₁₁ nanorods through thermal decomposition. researchgate.net This approach is valued for its speed, increased product yields, and sustainability, making it an attractive option for synthesizing a wide range of nanomaterials. youtube.comutrgv.edu

Precursor-Dependent Fabrication of Praseodymium Oxides

The properties and morphology of praseodymium oxides are heavily influenced by the chemical precursor used in their synthesis. The thermal decomposition of various praseodymium compounds, including hydroxide and different salts, provides a common route to producing the desired oxide phase.

Thermal decomposition, or calcination, is a crucial step in producing crystalline praseodymium oxide from various precursors. wikipedia.org this compound (Pr(OH)₃) can be heated to yield praseodymium(III,IV) oxide (Pr₆O₁₁), the most stable oxide form at ambient temperature. nih.govwikipedia.org The calcination of Pr(OH)₃ nanorods, for example, produces Pr₆O₁₁ nanorods while retaining the initial morphology. nih.gov

Different praseodymium salts also serve as precursors, and their decomposition pathways vary. The thermal decomposition of praseodymium nitrate, acetate (B1210297), oxalate (B1200264), and carbonate has been studied extensively. wikipedia.orgonetunnel.orgresearchgate.net For instance, praseodymium oxalate decomposes completely into cubic Pr₆O₁₁ at 750°C under microwave heating, a lower temperature than the 800°C required in a conventional furnace. acs.org The decomposition of praseodymium nitrate hexahydrate is a complex, stepwise process involving intermediate oxynitrate species before forming praseodymium oxide. iaea.org The thermal decomposition of praseodymium acetate proceeds through intermediates like Pr(OH)(CH₃COO)₂, PrO(CH₃COO), and Pr₂O₂(CO₃) before yielding PrO₁.₈₃₃. researchgate.net

The final oxide product for many of these precursors, when heated to sufficiently high temperatures (e.g., 1400°C), is Pr₆O₁₁. uji.esepa.gov However, the intermediate species, surface area, and morphology of the final oxide product are dictated by the specific precursor used. epa.govresearchgate.net

Precursor Decomposition Temperature Atmosphere Final Oxide Product Reference
Pr(OH)₃500°CAirPr₆O₁₁ researchgate.net
Pr(OH)₃644-675°CNot specifiedPr₆O₁₁ researchgate.net
Praseodymium Oxalate750°C (Microwave)AirPr₆O₁₁ acs.org
Praseodymium Acetate575°CAirPrO₁.₈₃₃ researchgate.net
Praseodymium Nitrate>500°CAirPr₆O₁₁ wikipedia.org
Praseodymium Carbonate≥500°CAirPr₆O₁₁ researchgate.net
Various Pr-salts1400°CNot specifiedPr₆O₁₁ epa.gov

Solution Combustion Synthesis Routes

Solution Combustion Synthesis (SCS) is a versatile method for producing a variety of nanoscale materials, including complex oxides containing praseodymium. acs.org This process involves a self-sustaining exothermic reaction in an aqueous or sol-gel medium containing metal precursors (oxidizers) and a fuel. acs.org The large volume of gas produced during the reaction results in porous, finely dispersed solid products. acs.org

In the context of praseodymium-containing materials, SCS has been employed to create mixed oxide catalysts. For instance, manganese-doped ceria-praseodymium catalysts have been synthesized using this technique to study their effectiveness in soot oxidation. rsc.org The process yields materials with a fluorite structure characteristic of CeO2 and can achieve small crystallite sizes, often below 10 nm. rsc.org Another example is the synthesis of nanocrystalline praseodymium orthoferrite (PrFeO3), where praseodymium nitrate hexahydrate and iron nitrate nonahydrate act as oxidizers and succinic acid serves as the fuel. cyberleninka.ru This approach produces a porous, foamy morphology with an average crystallite size of about 36.1 nm. cyberleninka.ru Research has shown that catalysts derived from SCS can exhibit superior activity compared to those prepared by methods like coprecipitation. acs.org

Table 1: Examples of Solution Combustion Synthesis for Praseodymium-Containing Materials

Target Material Oxidizers Fuel Resulting Characteristics
Mn-doped Ceria-Praseodymium Oxide Praseodymium Nitrate, Cerium Nitrate, Manganese Nitrate Not specified Fluorite structure, crystallite size <10 nm rsc.org
Praseodymium Orthoferrite (PrFeO3) Praseodymium Nitrate Hexahydrate, Iron Nitrate Nonahydrate Succinic Acid Porous, foamy morphology, average crystallite size 36.1 nm cyberleninka.ru

Electrochemical Deposition for Film Preparation

Electrochemical deposition is a key technique for creating thin films of praseodymium compounds, primarily by first depositing this compound, which is subsequently converted to an oxide through annealing. unt.edu The literature on the direct electrochemical deposition of praseodymium oxide is limited; the process typically involves the cathodic generation of a base at the electrode surface, which causes the precipitation of the hydroxide. unt.edu

For example, ultrathin layers of this compound have been deposited on indium tin oxide (ITO) surfaces by applying a cathodic sweeping voltage in an aqueous solution containing praseodymium nitrate (Pr(NO3)3) and hydrogen peroxide (H2O2). reading.ac.ukresearchgate.netmaterials-science.info Subsequent annealing at 500°C for one hour transforms the hydroxide into a film of Pr6O11 nanoparticles. reading.ac.ukresearchgate.netmaterials-science.info Both potentiostatic (constant voltage) and galvanostatic (constant current) methods have been utilized for this cathodic deposition. unt.edu The electrolyte typically consists of praseodymium nitrate, with other salts like ammonium (B1175870) nitrate added to facilitate the process. unt.edu The resulting oxide films are of significant interest for applications in sensors and ceramics due to their electrical properties. reading.ac.ukresearchgate.net

Table 2: Parameters for Electrochemical Deposition of this compound/Oxide Films

Deposition Method Substrate Electrolyte Composition Post-treatment Resulting Film
Cathodic Sweeping Voltage (Cyclic Voltammetry) Indium Tin Oxide (ITO) Pr(NO3)3, H2O2 Annealing at 500°C for 1 h Pr6O11 nanoparticles reading.ac.ukresearchgate.netmaterials-science.info
Galvanostatic (0.8 mA/cm²) Stainless Steel 0.1 M Pr(NO3)3, 0.1 M NH4NO3 Not specified Pr6O11 unt.edu
Potentiostatic (-1.0 V to -1.3 V) Not specified Praseodymium Nitrate, Ammonium Nitrate, Potassium Chloride Not specified Pr Oxide unt.edu

Advanced Chemical Design and Doping Strategies

Advanced synthesis methods focus on creating complex nanostructures and doped materials to enhance the functionality of this compound and its oxide derivatives.

Modified Deposition–Precipitation Methods for Supported Nanostructures

The modified deposition–precipitation (MDP) method is a sophisticated technique used to immobilize nano-species onto a support material. This strategy has been successfully applied to this compound, which serves as a unique support material. For instance, gold nano-species have been deposited onto hydrothermally synthesized, rod-shaped this compound (Pr(OH)x) using the MDP method. researchgate.netconsensus.app This resulted in a highly active and stable catalyst for reactions like the water-gas shift and CO oxidation. researchgate.netconsensus.app The this compound support, rich in hydroxyl groups and oxygen vacancies, promotes the dispersion and stabilization of the gold species. researchgate.netconsensus.app

This approach has also been extended to mixed oxide supports. Praseodymia-titania mixed oxides, prepared via a sol-gel method, have been used as supports for gold nanoparticles loaded by the MDP method. rsc.org This highlights the versatility of the MDP technique in creating advanced catalytic systems based on praseodymium compounds. rsc.org

Table 3: Modified Deposition-Precipitation for Supported Praseodymium-Based Materials

Support Material Synthesis of Support Deposited Species Method Application
This compound (Pr(OH)x) Hydrothermal method Gold (Au) Modified Deposition-Precipitation (MDP) Water-Gas Shift Reaction, CO Oxidation researchgate.netconsensus.app
Praseodymia-Titania Mixed Oxides (PraTibOx) Sol-gel method Gold (Au) Modified Deposition-Precipitation (MDP) Water-Gas Shift Reaction rsc.org

Integration into Mixed Metal Hydroxides and Oxides

Praseodymium is often integrated into mixed metal systems to create materials with enhanced properties. The synthesis typically involves the formation of a mixed metal hydroxide precursor, which is then calcined to yield the final mixed metal oxide. A common route to achieve a homogeneous distribution of metal cations is through co-precipitation or sol-gel methods. researchgate.netmdpi.com

For example, praseodymia-titania mixed hydroxides have been synthesized by drying a precursor gel at 80°C. rsc.org These hydroxides are then calcined at 400°C to produce praseodymia-titania mixed oxides. rsc.org Similarly, Zr–Ce–Pr–O mixed oxides have been prepared using a sol-gel route with zirconium n-propoxide and cerium and praseodymium nitrates as precursors. researchgate.net This method leads to the formation of a cubic fluorite-type structure after calcination. researchgate.net The synthesis of layered double hydroxides (LDHs) containing a trivalent cation like Pr³⁺, though less common than with Al³⁺ or Fe³⁺, represents another pathway to obtaining mixed metal oxides after calcination. mdpi.com These methods allow for the creation of complex oxides where the interaction between praseodymium and other metals can lead to improved catalytic or structural properties. researchgate.net

Table 4: Synthesis of Praseodymium-Containing Mixed Metal Hydroxides and Oxides

Target System Precursors Synthesis Method Intermediate Final Material (after calcination)
Praseodymia-Titania Praseodymium Nitrate, Titanium Butoxide Sol-gel Praseodymia-Titania mixed hydroxides PraTibOx mixed oxides rsc.org
Zirconium-Cerium-Praseodymium Zirconium n-propoxide, Cerium Nitrate, Praseodymium Nitrate Sol-gel Mixed metal hydroxide/alkoxide gel Zr0.10(Ce1−xPrx)0.90O2 researchgate.net

In Situ Pyrolysis of Precursors for Doped Systems

In situ pyrolysis of tailored precursors, particularly metal-organic frameworks (MOFs), offers a novel strategy for developing doped catalyst systems. mdpi.com This method allows for the creation of materials with high surface areas and well-dispersed dopants. mdpi.com

This technique has been used to prepare praseodymium-doped Cr2O3 catalysts for the oxidation of chlorinated volatile organic compounds. mdpi.comnih.gov In this process, praseodymium is introduced into a chromium-based MOF, MIL-101(Cr), before the entire structure is pyrolyzed. mdpi.comnih.gov The decomposition of the organic ligands during pyrolysis forms a mixed micro-mesoporous structure, and the praseodymium species become uniformly dispersed within the resulting chromium oxide matrix. mdpi.com This approach avoids issues seen in conventional coprecipitation, such as low crystallinity due to large differences in the solubility products of the individual metal hydroxides (e.g., Cr(OH)3 and Pr(OH)3). mdpi.com The resulting Pr-doped CrOx catalysts exhibit enhanced catalytic performance due to the creation of new oxygen vacancies and improved surface acidity. mdpi.com

Table 5: In Situ Pyrolysis for Praseodymium-Doped Materials

Precursor Dopant Source Pyrolysis Conditions Resulting Material Key Advantages
MIL-101(Cr) (a metal-organic framework) Praseodymium Nitrate Not specified in detail, involves decomposition of the ligand Praseodymium-doped Cr2O3 (M-PrCr) High specific surface area, uniform Pr dispersion, enhanced acidity and oxygen mobility mdpi.comnih.gov

Crystalline Structure Elucidation via Diffraction Techniques

Diffraction techniques are fundamental in determining the atomic and molecular structure of crystalline materials like this compound.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray diffraction (XRD) is a primary tool for identifying the crystalline phase and assessing the purity of this compound. The technique involves directing X-rays at a sample and measuring the scattering pattern. For Pr(OH)₃, XRD patterns typically confirm a hexagonal crystal structure nih.gov. The diffraction peaks at specific 2θ angles correspond to different crystallographic planes, and by comparing these to standard diffraction data (e.g., JCPDS No. 83-2304), the phase can be unequivocally identified researchgate.net.

The crystallinity of a sample, which describes the degree of structural order, can also be evaluated using XRD. Highly crystalline this compound will exhibit sharp, well-defined diffraction peaks, indicating long-range atomic order researchgate.net. Conversely, amorphous or poorly crystalline materials show broad, diffuse peaks utah.edu. The percentage of crystallinity can be quantified by comparing the integrated area of the crystalline peaks to the total area under the diffraction pattern, which includes the amorphous halo utah.edursc.org. Studies have shown that this compound nanorods can be synthesized with high crystallinity and purity researchgate.net.

The conditions of synthesis, such as the concentration of precursors and reaction time, can significantly influence the resulting phase and crystallinity of the this compound researchgate.net. For instance, Pr(OH)₃ has been identified as a minor phase in some praseodymium oxide materials, highlighting the importance of XRD in quality control and material characterization uji.es.

Single-Crystal X-ray Diffraction (SCXRD) for Atomic Resolution Structural Analysis

For a more detailed and precise structural determination, single-crystal X-ray diffraction (SCXRD) is employed. This technique provides comprehensive information about the unit cell dimensions, bond lengths, and bond angles within the crystal lattice carleton.edu. While SCXRD requires a single crystal of sufficient size and quality, it offers atomic-level resolution of the crystal structure.

In a study of a related compound, praseodymium(III) sulfate (B86663) hydroxide, Pr(SO₄)(OH), SCXRD revealed a monoclinic crystal system nih.gov. The analysis detailed that the praseodymium(III) ion is coordinated by nine oxygen atoms, originating from six sulfate groups and three hydroxide anions, forming a distorted tricapped trigonal prismatic geometry nih.gov. This level of detail is crucial for understanding the chemical bonding and coordination environment within the crystal.

Rietveld Refinement for Precise Crystallographic Parameter Determination

Rietveld refinement is a powerful analytical method used in conjunction with powder diffraction data (both X-ray and neutron) to refine the crystal structure model of a material wikipedia.org. It is a least-squares approach that fits a calculated diffraction profile to the entire measured diffraction pattern, allowing for the precise determination of various crystallographic parameters wikipedia.org. These parameters include lattice parameters (a, b, c, α, β, γ), atomic positions within the unit cell, and site occupancy factors.

The Rietveld method is particularly useful for complex materials or when diffraction peaks are significantly overlapped wikipedia.org. By refining the structural model, researchers can obtain highly accurate crystallographic data. The process involves minimizing the difference between the observed and calculated diffraction patterns, resulting in refined values for the structural parameters unito.itaps.org. A refinement protocol using specific software can be performed to quantify the crystalline phases present in a sample uji.es.

Microscopic Analysis of Morphology and Nanostructure

Microscopy techniques are essential for visualizing the surface topography, microstructure, and nanoscale features of this compound materials.

Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure

Scanning electron microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material nih.gov. It works by scanning the sample with a focused beam of electrons and detecting the secondary electrons emitted from the surface, which provides information about the surface topography and morphology mdpi.com.

SEM analysis of this compound has revealed various morphologies, including the formation of nanorods nih.govresearchgate.net. The images can show the size, shape, and arrangement of these nanostructures. For example, studies have shown that this compound can form nanorods that are precursors to praseodymium oxide nanorods researchgate.net. SEM can also be combined with energy-dispersive X-ray spectroscopy (EDS or EDX) to perform elemental analysis of the sample's surface, confirming the presence and distribution of praseodymium, oxygen, and other elements mdpi.com.

Transmission Electron Microscopy (TEM) and High-Angle Annular Dark-Field Scanning TEM (HAADF-STEM) for Nanoscale Features and Elemental Mapping

Transmission electron microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of nanoscale features and even atomic columns nih.gov. In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image nih.gov.

TEM studies of this compound have confirmed the nanorod morphology and provided details about their internal structure nih.govresearchgate.net. For instance, TEM has shown that Pr(OH)₃ nanorods synthesized via room-temperature aging are composed of crystals with a common growth direction nih.gov. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing direct evidence of the material's crystallinity researchgate.net.

High-angle annular dark-field scanning TEM (HAADF-STEM) is a specialized STEM technique that collects electrons scattered at high angles myscope.trainingjeol.com. The intensity in a HAADF-STEM image is approximately proportional to the square of the atomic number (Z), a phenomenon known as Z-contrast imaging wikipedia.orgiphy.ac.cn. This makes HAADF-STEM highly sensitive to variations in elemental composition at the nanoscale. Heavier elements appear brighter in the image, allowing for straightforward elemental mapping jeol.comnih.gov. This technique is invaluable for confirming the distribution of praseodymium within the nanostructures and identifying any potential impurities or compositional variations.

Vibrational and Electronic Spectroscopies

Advanced spectroscopic techniques are indispensable for elucidating the intricate atomic and electronic structures of this compound materials. These methods provide detailed insights into chemical bonding, vibrational modes, electronic transitions, and surface characteristics, which are crucial for understanding the material's properties and potential applications.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the chemical bonding within this compound. The analysis of infrared absorption bands provides direct information about the vibrational modes of molecules and crystal lattices.

In the FT-IR spectrum of this compound, several characteristic absorption bands are observed. A prominent broad absorption region is typically found around 3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxide groups. The sharpness of this peak can be indicative of the crystallinity and the nature of the hydrogen bonding within the material. For instance, a very sharp IR peak observed at 3608.0 cm⁻¹ in a similar lanthanide hydroxide, Sm(OH)₃, was attributed to the O-H stretching vibration. Another broad absorption band is often seen near 3445 cm⁻¹, which is generally assigned to the O-H stretching of bonded hydroxyl groups and/or adsorbed water molecules.

The lower frequency region of the spectrum reveals information about the praseodymium-oxygen bonds. A distinct absorption peak typically observed around 593-598 cm⁻¹ is assigned to the Pr-O stretching vibration. The position of this band can shift depending on the material's structure and particle size.

It is important to note that exposure of this compound samples to the atmosphere can lead to the appearance of additional absorption bands due to the formation of carbonate species. Infrared analysis has shown that air-exposed praseodymium oxide samples exhibit absorption activity in the same regions as praseodymium carbonate and this compound, suggesting hydration and carbonation effects. Specifically, peaks around 1395 cm⁻¹ and 1513 cm⁻¹ can be assigned to the vibrations of carbonate groups that may be present as impurities.

Wavenumber (cm⁻¹)AssignmentReference Compound
~3600O-H Stretching (Hydroxide)Pr(OH)₃
~3445O-H Stretching (Adsorbed H₂O)Pr(OH)₃ / Pr₆O₁₁
~1513ν(OCO₂) Carbonate GroupPr(OH)₃ (surface impurity)
~1395ν(CO₃²⁻) Carbonate GroupPr(OH)₃ (surface impurity)
~598Pr-O StretchingPr₆O₁₁ (from calcined Pr(OH)₃)

Raman Spectroscopy for Vibrational Modes and Phase Transitions

Raman spectroscopy serves as a complementary technique to FT-IR for investigating the vibrational modes in this compound. It is particularly sensitive to the lattice vibrations of inorganic materials and can be used to identify crystal structure and phase transitions.

This compound, Pr(OH)₃, typically crystallizes in a hexagonal structure with the space group P6₃/m. According to factor group analysis, the Raman-active vibrational modes for this structure are predicted to be A₁g, E₁g, and E₂g. Experimental Raman spectra of hexagonal lanthanide hydroxides, including Pr(OH)₃, show distinct peaks corresponding to these modes.

The Raman bands are generally observed in the low-frequency region (below 600 cm⁻¹). For a series of lanthanide hydroxides (La(OH)₃, Pr(OH)₃, and Nd(OH)₃), the Raman-active modes (A₁g, E₂g, and E₁g) have been found to shift to higher wavenumbers as the lanthanide ion changes from La to Nd. nih.gov This shift is a direct consequence of the lanthanide contraction, which leads to a decrease in the cation-to-anion distance (Ln-OH distance). nih.gov The A₁g and E₂g modes are associated with the translational motion of the anions, while the E₁g mode arises from the liberation of the -OH dipole. nih.gov

A sharp band is also identified around 3601 cm⁻¹, which is assigned to the stretching vibrations of surface OH groups. nih.gov The intensity of this band can provide insights into surface defects and impurities. nih.gov Temperature-dependent Raman measurements can reveal further details, such as the splitting of broad phonon bands at room temperature into a series of sharp modes at low temperatures, providing information on the local symmetry and intermolecular interactions.

Raman Shift (cm⁻¹)Vibrational ModeAssignment
~3601-Surface OH Group Stretching
Varies (e.g., ~451 for La(OH)₃)E₁gLiberation of -OH dipole
Varies (e.g., ~340 for La(OH)₃)E₂gAnion Translation
Varies (e.g., ~282 for La(OH)₃)A₁gAnion Translation

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy for Electronic Transitions and Optical Behavior

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopies are key techniques for probing the electronic structure and optical properties of this compound. These properties are governed by the electronic transitions within the 4f orbitals of the Pr³⁺ ion.

The UV-Vis absorption spectrum of Pr³⁺ ions in solution or in solid-state materials is characterized by a series of sharp and relatively weak absorption bands in the visible and near-ultraviolet regions. nims.go.jp These bands arise from the forbidden f-f electronic transitions from the ³H₄ ground state to various excited states of the Pr³⁺ ion. The positions of these absorption bands are largely independent of the host material, but their intensities and fine structure can be influenced by the local coordination environment. For example, absorption bands for Pr³⁺ have been identified at approximately 449, 468, 474, 487, and 593/604 nm, corresponding to transitions from the ³H₄ ground state to the ³P₂, ³P₁, ¹I₆, ³P₀, and ¹D₂ excited states, respectively. aist.go.jp In aqueous solutions, a bathochromic (red) shift of the main UV transition, for instance from 210 nm to 230 nm, can be observed as the pH becomes more basic, indicating the formation of hydroxide species just before the precipitation of Pr(OH)₃. stanford.edu

Photoluminescence spectroscopy measures the emission of light from the material after excitation with a suitable wavelength. Pr³⁺ ions can exhibit emission in the visible and near-infrared regions. The emission spectra often show sharp lines corresponding to transitions from excited states, primarily ³P₀ and ¹D₂, to lower-lying energy levels. For instance, radiative transitions originating from the ³P₀ level can be observed at approximately 490 nm, 610 nm, and 645 nm. Emission from the ¹D₂ state is also possible, with transitions observed around 605 nm, 890 nm, and 1060 nm. The specific emission pathways and their efficiencies are highly dependent on the host matrix and the presence of non-radiative decay channels.

TechniqueWavelength (nm)Electronic Transition (Absorption: ³H₄ →) / (Emission: → ³H₄, etc.)
UV-Vis Absorption~449³H₄ → ³P₂
UV-Vis Absorption~468³H₄ → ³P₁
UV-Vis Absorption~487³H₄ → ³P₀
UV-Vis Absorption~593³H₄ → ¹D₂
Photoluminescence~490³P₀ → ³H₄
Photoluminescence~645³P₀ → ³F₂
Photoluminescence~605¹D₂ → ³H₄

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical environment, and oxidation states of the constituent atoms in the near-surface region (typically top 1-10 nm) of this compound.

The XPS spectrum of praseodymium is characterized by the Pr 3d core level signals. The Pr 3d region shows a doublet corresponding to the Pr 3d₅/₂ and Pr 3d₃/₂ spin-orbit components. For praseodymium in the +3 oxidation state (Pr³⁺), as expected for Pr(OH)₃, the Pr 3d₅/₂ peak is typically observed at a binding energy of approximately 933.2 eV, and the Pr 3d₃/₂ peak appears at about 953.7 eV. aist.go.jp The energy separation between these two peaks, known as the spin-orbit splitting, is around 20.5 eV for Pr(III). aist.go.jp

The Pr 3d spectrum often exhibits complex satellite structures accompanying the main photoemission peaks. These satellite peaks, which can appear as shoulders on the main peaks (e.g., around 929.0 eV and 949.2 eV), arise from final-state effects, such as shake-up processes, and are characteristic of the Pr³⁺ electronic configuration. aist.go.jp The presence and shape of these satellites can serve as a fingerprint for the Pr(III) oxidation state.

The O 1s core level spectrum is also highly informative. It can typically be deconvoluted into multiple components. The main peak at a lower binding energy (around 528.1 eV) is usually attributed to oxygen atoms in the crystal lattice (Pr-O-Pr bonds). rsc.org Components at higher binding energies (e.g., 530.7 eV and 532 eV) are generally ascribed to hydroxyl groups (-OH) on or near the surface of the sample, which is a key feature for identifying hydroxide species. rsc.org

Core LevelBinding Energy (eV)Assignment
Pr 3d₅/₂~933.2Pr³⁺ Main Peak
Pr 3d₃/₂~953.7Pr³⁺ Main Peak
Pr 3d₅/₂ Satellite~929.0Pr³⁺ Satellite Peak
O 1s~528.1Lattice Oxygen (Pr-O)
O 1s~530.7 - 532.0Hydroxyl Groups (-OH)

Extended X-ray Absorption Fine Structure (EXAFS) for Local Atomic Structure and Coordination Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local atomic structure around a specific element. By analyzing the oscillations on the high-energy side of an X-ray absorption edge (e.g., the Pr L₃-edge), one can extract precise information about the coordination environment of the absorbing atom, including interatomic distances, coordination numbers, and the degree of local disorder.

While specific EXAFS studies exclusively on pure this compound are not widely reported in the surveyed literature, the principles of the technique and data from related lanthanide systems allow for a detailed prediction of its local structure. For Pr(OH)₃, EXAFS would probe the local environment of the Pr³⁺ ions. The analysis would yield the radial distribution of neighboring atoms, primarily the oxygen atoms from the hydroxide groups in the first coordination shell, and praseodymium atoms in subsequent shells.

Based on EXAFS studies of hydrated lanthanide ions in aqueous solution, the lighter lanthanide ions, including Pr³⁺, are known to be nine-coordinate. nih.gov The coordinating water oxygen atoms form a tricapped trigonal prism around the central ion. nih.gov It is highly probable that a similar nine-fold coordination exists for Pr³⁺ in the solid hexagonal Pr(OH)₃ structure, where the coordinating atoms are the oxygen atoms of the hydroxide ligands.

An EXAFS analysis of Pr(OH)₃ would aim to determine the precise Pr-O bond lengths and the coordination number (expected to be 9). Furthermore, Pr-Pr distances corresponding to the hexagonal crystal structure could be determined, providing insights into the connectivity of the Pr(OH)₉ polyhedra. Challenges in analyzing L-edge EXAFS for lanthanides include a limited data range due to the proximity of different L-edges and the potential interference from multi-electron excitation features, which must be carefully accounted for during data analysis.

Atomic PairExpected Coordination Number (CN)Expected Interatomic Distance (Å)Information Provided
Pr-O~9~2.5First coordination shell, Pr-ligand bond length
Pr-PrVariableDependent on crystal structureSecond and higher coordination shells, lattice parameters

Thermal and Elemental Analysis Techniques

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Fundamental Chemical and Electronic Studies

Quantum Chemical and Computational Approaches

Theoretical Modeling of Spectroscopic Signatures and Redox Chemistry

Computational chemistry, particularly through methods like density functional theory (DFT) and advanced multireference wavefunction approaches, has become indispensable for understanding the intricate electronic structure of praseodymium compounds. bioengineer.org These theoretical models are crucial for interpreting experimental spectroscopic data and predicting the redox behavior of praseodymium, which has traditionally been dominated by the +3 oxidation state.

A significant breakthrough that reshaped the understanding of lanthanide chemistry was the synthesis and characterization of a molecular praseodymium compound in the elusive +5 oxidation state. bioengineer.orgchemrxiv.org This discovery was heavily reliant on high-level computational studies to unravel the complexities of this novel species. bioengineer.org Theoretical modeling illuminated the nuanced interplay between the metal orbitals and the surrounding ligands, which is critical for stabilizing such a high oxidation state. bioengineer.org

Key findings from these computational investigations include the characterization of a highly multiconfigurational, singlet ground state and the presence of an inverted ligand field. chemrxiv.org This unique electronic structure, driven by the inverted ligand field, establishes a crucial link in understanding the bonding principles of high-valent metal complexes across the periodic table, connecting lanthanide chemistry with that of early-transition metals and actinides. bioengineer.orgchemrxiv.org The synergy between meticulous low-temperature synthesis, advanced spectroscopy, and powerful computational methods was essential in confirming and understanding the redox potential of praseodymium beyond its common valencies. bioengineer.org

Theoretical MethodSystem StudiedKey FindingsReference
Density Functional Theory (DFT)Molecular Praseodymium in +5 Oxidation StateIlluminated the interplay between ligand and metal orbitals in stabilizing the pentavalent state. bioengineer.org
Multireference Wavefunction ApproachesMolecular Praseodymium in +5 Oxidation StateIndicated a highly multiconfigurational, singlet ground state and an inverted ligand field electronic structure. bioengineer.orgchemrxiv.org

Surface Chemistry and Adsorption Phenomena

The surface chemistry of praseodymium hydroxide (B78521) and its derivative oxides is central to their application in heterogeneous catalysis. Praseodymium hydroxide often serves as a precursor, which upon calcination, transforms into praseodymium oxide (Pr₆O₁₁), a material noted for its mixed-valence state (Pr³⁺/Pr⁴⁺) and high oxygen mobility. acs.orgresearchgate.netrsc.org The surface properties established in the hydroxide phase, particularly the presence of hydroxyl groups, significantly influence the material's subsequent performance.

Investigations of Reactant Adsorption on this compound/Oxide Surfaces

The ability of this compound/oxide surfaces to adsorb reactants is a key determinant of their catalytic utility. Research has shown that hydroxyl-rich and oxygen vacancy-rich supports like this compound can effectively promote the dispersion and stabilization of catalytically active metal species. rsc.org

A notable example is the use of rod-shaped this compound (Pr(OH)x) as a support for gold (Au) nano-species in the water-gas shift reaction (WGSR). rsc.org Studies using techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Photoelectron Spectroscopy (XPS) have demonstrated that the this compound support facilitates the immobilization of gold. rsc.org During the catalytic process, the chemical state of the adsorbed gold transforms from ionic Au³⁺ to metallic Au⁰. The high number of oxygen vacancies on the support surface is believed to facilitate the dissociation of water molecules, a critical step in the WGSR. rsc.org This demonstrates that the surface of this compound is not merely an inert platform but an active component in the adsorption and activation of reactants.

Adsorbed SpeciesSubstrateApplicationKey Findings on AdsorptionReference
Gold (Au) nano-speciesRod-shaped this compound (Pr(OH)x)Water-Gas Shift Reaction (WGSR), CO OxidationHydroxyl- and oxygen vacancy-rich surface promotes dispersion and stabilization of Au. The chemical state of adsorbed Au changes from Au³⁺ to Au⁰ during the reaction. rsc.org
COAu/Pr₆O₁₁ NanorodsCO OxidationGold nanoparticles (8-12 nm) are loaded onto the surface of Pr₆O₁₁ nanorods (derived from Pr(OH)₃), exhibiting superior catalytic activity. acs.orgnih.gov

Impact of Surface Hydroxyl Groups on Chemical Reactivity

Surface hydroxyl groups (–OH) are fundamental to the surface chemistry of metal oxides, influencing properties like wetting, surface charge, and the adsorption of molecules. chimia.chresearchgate.net In the case of praseodymium compounds, a clear distinction in reactivity is observed between this compound, which possesses abundant surface hydroxyl groups, and praseodymium oxide (Pr₆O₁₁), which is rich in oxygen vacancies but contains substantially fewer hydroxyl groups. researchgate.net

This difference is exploited in catalysis. For instance, in the methanol (B129727) oxidation reaction (MOR), a synergistic effect is observed when platinum catalysts are supported by a mixture containing hydroxyl-rich praseodymium compounds. researchgate.net The hydroxyl groups are favorable for the electrooxidation of methanol. researchgate.net Studies on other metal oxide systems have shown that surface hydroxyl groups can play a dual role; they can promote desired photoinduced charge transfer from an adsorbed dye into the oxide but can also enhance the rate of charge recombination, an undesirable competing process. nih.gov This suggests that optimizing the density and reactivity of surface hydroxyl groups is crucial for designing efficient catalysts and other functional materials. nih.gov The hydroxyl groups on the this compound surface are also implicated in facilitating the dissociation of water, which contributes to improved performance in reactions like the WGSR. rsc.org

CompoundKey Surface FeatureImpact on ReactivityExample ApplicationReference
This compound (Pr(OH)₃)Abundant surface hydroxyl groupsEnhances synergistic effect with co-catalysts; facilitates dissociation of reactants like H₂O.Methanol Oxidation Reaction (MOR), Water-Gas Shift Reaction (WGSR) researchgate.netrsc.org
Praseodymium Oxide (Pr₆O₁₁)Rich in oxygen vacanciesHigh oxygen mobility; provides sites for reactant activation.CO Oxidation, co-catalyst in MOR acs.orgresearchgate.net

Advanced Catalytic Research Using Praseodymium Hydroxide Derived Materials

Catalytic Oxidation and Reduction Reactions

Praseodymium-based materials, developed from hydroxide (B78521) precursors, have demonstrated exceptional capabilities as catalysts in various oxidation and reduction reactions critical for industrial and environmental applications.

The catalytic oxidation of carbon monoxide is vital for controlling pollution from vehicle exhaust and for purifying hydrogen streams. Materials derived from praseodymium hydroxide have shown superior catalytic activity for this reaction.

This compound nanorods can be converted into praseodymium oxide (Pr₆O₁₁) nanorods through calcination. nih.govresearchgate.net When used as a support for gold nanoparticles, these Au/Pr₆O₁₁ nanorod catalysts exhibit high activity for CO oxidation. nih.govacs.org The strong synergistic interaction between the gold nanoparticles and the praseodymium oxide support is believed to be a key factor in their enhanced performance. researchgate.net This interaction, along with the presence of lattice oxygen atoms and point defects in the Pr₆O₁₁ structure, plays a significant role in the oxidation process. researchgate.net Research has demonstrated that these catalysts can achieve 100% CO conversion at relatively low temperatures. For instance, Au/Pr(OH)ₓ_M catalysts have shown high activity and stability in CO oxidation. rsc.org Similarly, palladium (Pd) dispersed on praseodymium-rich cerium-zirconium-praseodymium mixed oxides has been found to be efficient for low-temperature CO oxidation. mdpi.com

Catalyst SystemSupport MaterialActive MetalKey FindingReference
Au/Pr₆O₁₁Praseodymium Oxide (Pr₆O₁₁) NanorodsGold (Au)Exhibits superior catalytic activity for CO oxidation due to synergistic interactions and oxygen mobility in the support. researchgate.net nih.govacs.orgresearchgate.net
Pd/CZP45Ce₀.₄₅Zr₀.₁₀Pr₀.₄₅O₂₋ₓPalladium (Pd)Dispersed isolated Pd cations are efficient for low-temperature CO oxidation. mdpi.com mdpi.com
Au/Pr(OH)ₓ_MThis compoundGold (Au)Demonstrates high activity and stability for CO oxidation. rsc.org rsc.org

The water-gas shift reaction (CO + H₂O ↔ CO₂ + H₂) is a crucial step in producing high-purity hydrogen for applications like fuel cells. conicet.gov.ar Praseodymium-doped ceria, derived from hydroxide precursors, has emerged as a highly effective support material for WGSR catalysts.

Doping ceria with praseodymium enhances the reducibility and oxygen storage capacity of the material, which is beneficial for the WGSR mechanism. conicet.gov.ar The reaction is thought to proceed via a co-operative redox mechanism where lattice oxygen from the support participates in the oxidation of CO. conicet.gov.ar Studies on copper (Cu) and nickel (Ni) catalysts supported on praseodymium-doped ceria (PDC) have shown that nickel catalysts are more active, and doping with 5 wt% Pr results in higher activity than on pure ceria. conicet.gov.ar Furthermore, praseodymium doping helps to moderate the undesirable side reaction of methanation on Ni catalysts. conicet.gov.ar

Recent research has also explored bimetallic catalysts, such as rhenium-nickel (ReNi) on Pr-doped ceria, which show even higher catalytic activity, achieving 96% CO conversion at 330°C. mdpi.com The addition of Pr improves the dispersion of Ni and increases the number of oxygen vacancies, which accelerates the redox process. mdpi.com A novel approach using rod-shaped this compound as a direct support for gold nano-species has also yielded a highly active and stable catalyst for the WGSR. rsc.org The high concentration of oxygen vacancies on this support facilitates the dissociation of water, a key step in the WGSR. rsc.org

Catalyst SystemSupport MaterialActive Metal(s)Key Performance MetricReference
Ni/CePr5Praseodymium-Doped Ceria (5 wt% Pr)Nickel (Ni)Achieves equilibrium CO conversion above 350°C; higher activity than Cu catalysts. conicet.gov.ar conicet.gov.ar
ReNi/Ce₀.₉₅Pr₀.₀₅O₁.₉₇₅Praseodymium-Doped Ceria (5 wt% Pr)Rhenium (Re), Nickel (Ni)Highest activity among tested catalysts, reaching 96% CO conversion at 330°C. mdpi.com mdpi.com
Au/Pr(OH)ₓ_MThis compoundGold (Au)High activity and stability, with a TOF of 0.55 s⁻¹ for WGSR. rsc.org rsc.org

The elimination of volatile organic compounds (VOCs), particularly chlorinated VOCs (CVOCs), is a significant environmental challenge due to their toxicity and persistence. Catalytic oxidation is considered a highly efficient technology for their abatement. mdpi.com Praseodymium-containing mixed oxides have shown significant promise in this area.

For the catalytic combustion of 1,2-dichloroethane (B1671644), a model CVOC, Ce-Pr mixed oxides have been investigated. researchgate.net The Ce₀.₅Pr₀.₅O₂ composition demonstrated the highest activity and superior stability, converting the chlorinated feed at the lowest temperature due to its substantial resistance to chlorination by HCl and Cl₂ produced during the reaction. researchgate.net In another study, praseodymium was introduced into CrOₓ catalysts, which significantly enhanced the catalytic performance for 1,2-dichloroethane oxidation. mdpi.com The incorporation of praseodymium species was found to increase the abundance of strong acid sites on the catalyst, which facilitates the dissociative adsorption of chlorine from the CVOC molecules, a crucial step in the oxidation process. mdpi.com

Catalyst SystemTarget PollutantKey FindingReference
Ce₀.₅Pr₀.₅O₂1,2-dichloroethaneShowed the lowest temperature conversion and highest stability due to resistance to chlorination. researchgate.net researchgate.net
M-30PrCr1,2-dichloroethanePraseodymium incorporation significantly enhances the number of strong acidic sites, improving catalytic activity and durability. mdpi.com mdpi.com

Diesel soot particles are a major environmental and health concern, and catalytic filters are used to lower the temperature required for their combustion. ua.eseu-japan.eu Ceria-based catalysts are promising, cost-effective alternatives to precious metal catalysts like platinum. nih.govua.es The incorporation of praseodymium into the ceria lattice significantly enhances catalytic activity for soot combustion.

High surface area ceria-praseodymia (Ce-Pr) mixed oxide nanoparticles have been developed that show activity equal to or better than commercial platinum catalysts. ua.eseu-japan.eu The composition Ce₀.₅Pr₀.₅O₂ has been identified as particularly active. researchgate.netua.es The high activity of these materials is attributed to two main factors: the intrinsic catalytic activity of Ce-Pr mixed oxides, which relies on the high production of active oxygen species, and the small nanoparticle size, which improves the contact between the catalyst and soot particles. ua.es The easy switching between Pr³⁺ and Pr⁴⁺ oxidation states promotes excellent oxygen mobility within the catalyst, which is crucial for the soot oxidation mechanism. researchgate.netnih.gov The accepted mechanism involves the formation of oxygen vacancies at the catalyst-soot interface, which act as sites for oxygen activation. nih.gov

Catalyst SystemSoot Conversion Temp. (T₅₀)Key FeatureReference
Ce₀.₅Pr₀.₅O₂ (microemulsion)~425 °CActivity surpasses that of a commercial 1% Pt/alumina catalyst. ua.es ua.es
Ce₀.₃Pr₀.₇O₂ (loose contact)511 °CHigh population of oxygen vacancies at low temperatures enhances catalytic performance. nih.gov nih.gov
Ce₀.₂Pr₀.₈O₂ (loose contact)538 °CDemonstrates the significant impact of high Pr content on lowering soot combustion temperature. nih.gov nih.gov

Photocatalytic and Electrocatalytic Applications

Beyond thermocatalysis, materials derived from this compound are effective in photocatalysis, a process that utilizes light to drive chemical reactions for environmental remediation. rsc.orgnih.gov

Photocatalysis is a promising advanced oxidation process for degrading persistent organic pollutants in water into harmless substances like CO₂ and H₂O. mdpi.comzenodo.org Praseodymium-based materials have been shown to be effective photocatalysts for the degradation of various organic dyes and contaminants.

Praseodymium oxide (Pr₆O₁₁) nanostructures, synthesized by calcining precursors derived from praseodymium salts, have been investigated for the photocatalytic degradation of 2-naphthol (B1666908) under ultraviolet light irradiation. rsc.orgresearchgate.net The morphology and particle size of the Pr₆O₁₁ nanostructures, controlled by the synthesis route, were found to significantly affect the photocatalytic activity. rsc.orgresearchgate.net

In the case of methylene (B1212753) blue degradation, doping titanium dioxide (TiO₂) with praseodymium has been shown to enhance photocatalytic performance. metu.edu.tr The addition of 1% Pr to TiO₂ helps to stabilize the catalytically active anatase crystal structure, increase the surface area, and improve light absorption capabilities. metu.edu.tr Studies have shown that complete conversion of methylene blue can be achieved over praseodymium-doped titania powder catalysts. metu.edu.tr The mechanism involves the generation of reactive oxygen species, such as hydroxyl radicals, upon light irradiation, which then attack and decompose the organic pollutant molecules. mdpi.com

Catalyst SystemTarget PollutantLight SourceKey FindingReference
Pr₆O₁₁ Nanostructures2-naphtholUltravioletDemonstrates photocatalytic activity for degrading organic contaminants. rsc.orgresearchgate.net rsc.orgresearchgate.net
Pr-Doped TiO₂Methylene BlueNot SpecifiedPr doping enhances photocatalytic performance by stabilizing the anatase phase and increasing surface area, leading to complete conversion. metu.edu.tr metu.edu.tr

Carbon Dioxide (CO₂) Reduction with Water

The photocatalytic reduction of carbon dioxide (CO₂) with water into valuable fuels is a critical area of research for sustainable energy. Materials derived from this compound, specifically praseodymium oxide (Pr₆O₁₁), have been shown to enhance the efficiency of this process. acs.org

Separately, research into rare earth single-atom catalysts (SACs) has highlighted the potential of atomically dispersed praseodymium on porous carbon substrates for the electrochemical CO₂ reduction reaction (CO₂RR). researchgate.net These catalysts have demonstrated high selectivity for carbon monoxide (CO), achieving a faradaic efficiency of up to 93% at a low potential. researchgate.net Theoretical calculations confirm that the isolated praseodymium atoms are the critical active sites that enhance the CO₂RR performance. researchgate.net

Table 1: Performance of Praseodymium-Based Catalysts in CO₂ Reduction

Catalyst System Reaction Type Key Finding Selectivity/Efficiency Reference
Ag/Pr₆O₁₁/CaTiO₃ Photocatalytic Pr₆O₁₁ improves electron migration. Enhanced photocatalytic activity acs.org

Oxygen Reduction Reaction (ORR) in Solid Oxide Fuel Cells (SOFCs)

The efficiency of Solid Oxide Fuel Cells (SOFCs) is largely dependent on the kinetics of the oxygen reduction reaction (ORR) at the cathode. Praseodymium oxide (PrOₓ), derived from the calcination of this compound, has emerged as a highly effective catalyst and coating material for enhancing ORR performance in standard SOFC electrodes, such as those made from lanthanum strontium manganite–yttria-stabilized zirconia (LSM–YSZ). h2-tech.com

The application of a PrOₓ nanocatalyst coating on LSM–YSZ composite electrodes has been shown to significantly boost electrode performance by enhancing the ORR. h2-tech.com This enhancement is quantified by a dramatic reduction in polarization resistance. For instance, infiltration of PrOₓ nanoparticles into LSM/YSZ electrodes resulted in polarization resistances as low as 0.068 Ω cm² at 700 °C and 0.018 Ω cm² at 850 °C, among the lowest values reported for such electrodes. rsc.org Similarly, coating PrBaMn₂O₅₊δ (PBMO) electrodes with nanosized Pr₆O₁₁ particles decreased the cathode polarization resistance from 0.25 to a mere 0.016 Ω cm² at 800 °C. researchgate.net

Praseodymium-based perovskite oxides, such as PrBa₀.₅Sr₀.₅Co₁.₅Fe₀.₅O₅₊δ (PBSCF), fabricated into nanofiber structures, also show excellent ORR kinetics. researchgate.net The high porosity and large surface area of the three-dimensional nanofiber network lead to a polarization resistance of approximately 0.025 Ω cm² at 750 °C. researchgate.net The mechanism behind this improvement is attributed to the superior electrical conductivity and unique redox properties of PrOₓ, stemming from its incompletely filled 4f electrons, which promote the dissociative adsorption of oxygen and improve charge transfer. researchgate.netrsc.org

Table 2: Improvement in SOFC Cathode Performance with Praseodymium Oxide

Cathode Material Praseodymium Material Operating Temperature (°C) Key Performance Improvement Reference
LSM–YSZ PrOₓ coating N/A 89% reduction in polarization resistance h2-tech.com
LSM/YSZ PrOₓ infiltration 850 Polarization resistance reduced to 0.018 Ω cm² rsc.org
PrBaMn₂O₅₊δ (PBMO) Pr₆O₁₁ coating 800 Cathode Rp decreased from 0.25 to 0.016 Ω cm² researchgate.net
PBSCF Nanofibers Praseodymium in perovskite 750 Polarization resistance of ~0.025 Ω cm² researchgate.net

Methanol (B129727) Oxidation Reaction (MOR) Electrocatalysis

Direct methanol fuel cells (DMFCs) are promising energy conversion devices, but their widespread adoption is hindered by the sluggish kinetics and catalyst poisoning associated with the methanol oxidation reaction (MOR) at the anode. mdpi.com Platinum (Pt) is the most common catalyst, but it is susceptible to poisoning by carbon monoxide (CO), a reaction intermediate. mdpi.comnih.gov Research has shown that incorporating praseodymium oxide, derived from this compound, into Pt-based catalysts can significantly enhance their activity and durability. researchgate.netchemrevlett.com

Catalysts composed of platinum-praseodymium oxide complexes on a carbon support have been synthesized and characterized. researchgate.net Electrochemical studies confirmed their enhanced catalytic activity toward methanol electrooxidation when compared to traditional platinum-carbon (Pt-C) catalysts. researchgate.net The process involves depositing this compound onto the carbon support, followed by calcination to form the oxide, and then depositing platinum nanoclusters. researchgate.net This method ensures an intimate contact between the platinum and the praseodymium oxide, which is crucial for the bifunctional mechanism to operate effectively.

This compound as Catalytic Support and Promoter

Beyond its role as a precursor to catalytically active oxides, this compound [Pr(OH)ₓ] itself is a highly effective catalyst support and promoter, particularly for noble metal nanoparticles. Its unique surface properties, including a high concentration of hydroxyl groups and oxygen vacancies, can be leveraged to create highly active and stable catalysts. rsc.org

Design and Performance of this compound Supported Noble Metal Catalysts (e.g., Au nanoparticles)

This compound has been successfully used as a support for immobilizing gold (Au) nano-species. rsc.org A common synthesis route involves a hydrothermal method to produce rod-shaped Pr(OH)ₓ, followed by a modified deposition-precipitation method to load gold nanoparticles. rsc.orgnih.gov This strategy results in the formation of highly dispersed gold sub-nanospecies on the support surface. rsc.org

These Au/Pr(OH)ₓ catalysts exhibit exceptional activity and stability in reactions like the water-gas shift reaction (WGSR) and CO oxidation. rsc.orgnih.govresearchgate.net The excellent performance is attributed to several factors:

High Dispersion and Stabilization: The hydroxyl-rich surface of the Pr(OH)ₓ support promotes the high dispersion and stabilization of gold species, preventing their agglomeration during the reaction. rsc.org

Oxygen Vacancies: The support possesses a high number of oxygen vacancies, which are believed to facilitate the dissociation of water molecules, a key step in the WGSR. rsc.org

Active Gold Species: During the reaction, ionic Au³⁺ species are transformed into metallic Au⁰, which are the active sites for catalysis. rsc.org

For CO oxidation, gold nanoparticles (8-12 nm) supported on praseodymium oxide nanorods (obtained by calcining the hydroxide nanorods) also show superior catalytic activity. nih.govresearchgate.net This demonstrates that this compound is a versatile precursor for creating robust catalyst supports for noble metals.

Synergistic Effects in Rare Earth Mixed Oxide Catalysts (e.g., Cerium–Praseodymium Oxides)

Combining praseodymium oxide with other rare earth oxides, particularly cerium oxide (ceria), leads to mixed oxide catalysts with significantly enhanced properties compared to the individual components. This is due to powerful synergistic effects that improve redox capabilities and oxygen mobility. researchgate.netua.esnih.gov

The introduction of praseodymium into the ceria lattice enhances thermal stability and, most importantly, modifies the electronic and structural properties of the material. researchgate.netnih.gov The key to this synergy lies in the redox couple Pr⁴⁺/Pr³⁺, which has a higher reduction potential than Ce⁴⁺/Ce³⁺. ua.esnih.gov This facilitates the redox cycle and leads to several beneficial effects:

Enhanced Oxygen Storage Capacity (OSC): The ease with which praseodymia reduces allows Ce-Pr mixed oxides to exhibit a much higher OSC at low temperatures compared to traditional ceria-zirconia materials. researchgate.net

Creation of Oxygen Vacancies: The substitution of Ce⁴⁺ ions with Pr³⁺ ions in the ceria lattice creates a larger population of oxygen vacancies to maintain charge neutrality. ua.esnih.gov These vacancies are crucial active sites in many catalytic reactions.

Improved Reducibility: The presence of praseodymium lowers the temperature required for the reduction of Ce⁴⁺ to Ce³⁺, making the lattice oxygen more mobile and available for catalytic reactions. researchgate.net

These synergistic effects make cerium-praseodymium mixed oxides highly effective supports for noble metals like palladium (Pd) and platinum (Pt), improving their activity and stability for applications such as methane (B114726) oxidation and the water-gas shift reaction. researchgate.netresearchgate.net

Table 3: Comparison of Ceria, Praseodymia, and Ce-Pr Mixed Oxides

Property Cerium Oxide (CeO₂) Praseodymium Oxide (PrOₓ) Cerium-Praseodymium Mixed Oxide Reference
Redox Potential Ce⁴⁺/Ce³⁺ (1.72 eV) Pr⁴⁺/Pr³⁺ (3.2 eV) Enhanced redox cycling due to Pr ua.es
Oxygen Vacancies Formed upon reduction Higher intrinsic concentration High concentration due to Pr³⁺ doping ua.esnih.gov
Thermal Stability Good Moderate Enhanced compared to pure components researchgate.net

| Catalytic Synergy | Baseline | High activity | Superior performance from combined effects | researchgate.netua.es |

Mechanistic Investigations of Catalytic Pathways

Understanding the reaction mechanisms at a molecular level is crucial for designing more efficient catalysts. For materials derived from this compound, mechanistic studies reveal that their catalytic prowess stems primarily from their exceptional redox properties and the abundance of surface oxygen species.

For the Methanol Oxidation Reaction (MOR) , a bifunctional mechanism is widely accepted. mdpi.comnih.gov The platinum sites are responsible for the initial dehydrogenation of methanol to form adsorbed CO (COads). The praseodymium oxide component then facilitates the oxidation of this poisoning intermediate. It does so by activating water molecules to form adsorbed hydroxyl species (OHads) at a lower potential than pure platinum can. researchgate.net These OHads then react with adjacent COads to produce CO₂, freeing up the Pt active sites for further methanol oxidation. mdpi.com

In catalysts where this compound is used as a support for gold nanoparticles , particularly for the water-gas shift reaction, the mechanism is linked to the support's rich surface chemistry. The high density of hydroxyl groups and oxygen vacancies on the Pr(OH)ₓ surface is believed to actively participate in the reaction by facilitating the dissociation of H₂O, a rate-limiting step in the process. rsc.org

Finally, the synergistic mechanism in Cerium-Praseodymium mixed oxides is rooted in the enhanced oxygen mobility and storage capacity. nih.govmdpi.com The easier reduction of Pr⁴⁺ to Pr³⁺ compared to cerium promotes the formation of oxygen vacancies. ua.es These vacancies act as sites for oxygen activation, and the mobile lattice oxygen can then participate directly in the oxidation of reactants, such as CO or hydrocarbons, through a Mars-van Krevelen-type mechanism. The subsequent re-oxidation of the reduced sites by gaseous oxygen completes the catalytic cycle.

Elucidation of Reaction Mechanisms and Identification of Intermediate Species

Understanding the reaction pathways and identifying transient intermediate species at the catalyst's surface are paramount for optimizing catalytic processes. For praseodymium-based catalysts, a common pathway for oxidation reactions is the Mars-van Krevelen mechanism. researchgate.net This mechanism involves the catalytic substrate being oxidized by lattice oxygen from the praseodymium oxide, creating an oxygen vacancy. The catalyst is subsequently re-oxidized by gas-phase oxygen, completing the catalytic cycle. The high oxygen mobility and large number of oxygen vacancies in praseodymia make it particularly well-suited for this type of mechanism. researchgate.net

In the context of specific reactions, researchers have employed techniques like in-situ infrared spectroscopy to identify key intermediates. For the catalytic oxidation of carbon monoxide (CO), studies on nanostructured praseodymium oxide (Pr6O11), often derived from the calcination of this compound, have identified carbonate species as crucial intermediates. acs.org Initially, after exposure to CO, two types of bidentate carbonates are observed on the oxide surface. In the presence of both CO and oxygen (O2), these intermediates are transformed into a monodentate carbonate, which finally desorbs as carbon dioxide (CO2), the final product. acs.org

For the water-gas shift (WGS) reaction, which is vital for hydrogen (H2) production, praseodymium-doped ceria catalysts follow a redox mechanism. mdpi.com The process begins with CO adsorbing on the catalyst surface and reacting with lattice oxygen to produce CO2, leaving behind an oxygen vacancy. Subsequently, a water (H2O) molecule dissociates at the vacancy site, re-oxidizing the surface and generating H2. mdpi.com The incorporation of praseodymium into the ceria lattice is known to create more oxygen vacancies, thereby accelerating this redox process and enhancing catalytic activity. mdpi.com

In the environmental application of eliminating chlorinated volatile organic compounds, such as 1,2-dichloroethane, the mechanism over praseodymium-chromium composite oxide catalysts involves a synergistic effect. The process relies on both active oxygen sites for oxidation and potent acidic sites on the catalyst surface, which are enhanced by the presence of praseodymium and facilitate the initial cleavage of the carbon-chlorine bond. mdpi.com

Table 1: Intermediate Species in Catalysis by Praseodymium-Derived Materials

Catalytic ReactionCatalyst SystemIdentified Intermediate SpeciesProposed MechanismSource
CO OxidationNanostructured Pr6O11Bidentate and Monodentate CarbonatesAdsorption of CO as bidentate carbonate, transformation to monodentate carbonate, and desorption as CO2. acs.org
Water-Gas ShiftNi/Ce0.95Pr0.05O1.975Oxygen VacanciesRedox mechanism involving CO oxidation by lattice oxygen followed by re-oxidation of the created vacancy by H2O. mdpi.com
Methane Oxidation & NO ReductionNanostructured PraseodymiaLattice Oxygen SpeciesMars-van Krevelen mechanism where lattice oxygen participates directly in the reaction. researchgate.net
1,2-Dichloroethane OxidationPraseodymium-Chromium Composite OxidesSurface Acidic Sites, Active Oxygen Species (Oβ)Synergistic action of acidic sites for C-Cl bond cleavage and active oxygen for oxidation. mdpi.com

Correlation between Synthesis Parameters, Material Structure, and Catalytic Performance

The catalytic efficacy of this compound-derived materials is profoundly influenced by their structural and surface properties, which are, in turn, dictated by the synthesis parameters. acs.orgmdpi.com Various synthesis techniques, including precipitation, hydrothermal treatment, sol-gel, and citrate (B86180) methods, are employed to prepare this compound and its subsequent oxide forms. acs.orgnih.govnih.gov

The choice of synthesis route directly impacts critical material characteristics such as morphology, crystal structure, specific surface area, and the concentration of active sites like oxygen vacancies. For example, this compound nanorods can be synthesized through a two-step approach involving the reaction of a praseodymium salt with an alkaline solution, followed by a hydrothermal or aging treatment. nih.govnih.govresearchgate.net Subsequent calcination of these Pr(OH)3 nanorods transforms them into praseodymium oxide (Pr6O11) nanorods, often preserving the morphology. nih.govnih.gov This conversion from a hexagonal hydroxide structure to a face-centered cubic oxide structure is a key step in creating the active catalyst. nih.gov

The parameters of the synthesis and subsequent treatments are critical. The calcination temperature, for instance, not only facilitates the conversion from hydroxide to oxide but also influences the final crystallite size and surface area. acs.org Similarly, the atmosphere during thermal decomposition of praseodymium precursors can alter the stoichiometry of the resulting oxide (e.g., PrO2 vs. the oxygen-deficient PrO1.833), which has a significant effect on surface area, porosity, and the nature of surface acid sites. ekb.eg An argon or mixed argon/oxygen atmosphere tends to produce the non-stoichiometric PrO1.833 with a larger surface area and enhanced mesoporosity compared to a pure oxygen atmosphere. ekb.eg

A direct correlation between these synthesis-controlled properties and catalytic performance has been established in numerous studies. In the oxidation of CO, while the maximum conversion at high temperatures (~550 °C) was largely independent of the synthesis method, the activity at lower temperatures was higher for nanostructured oxides prepared via specific methods compared to commercial Pr6O11, a difference attributed to enhanced oxygen ion mobility. acs.org In another study involving cerium-zirconium-praseodymium mixed oxides, a simple grinding step during synthesis was found to double the concentration of stabilized Pr3+ cations. This modification led to a marked enhancement in low-temperature reducibility, bulk oxygen mobility, and, consequently, a significantly higher catalytic activity for propane (B168953) oxidation. mdpi.com

Table 2: Influence of Synthesis Parameters on Praseodymium-Based Catalyst Properties and Performance

Synthesis Method/ParameterPrecursor/SupportResulting Material & StructureKey Structural/Surface PropertyImpact on Catalytic PerformanceSource
Hydrothermal Treatment (180°C, 45h) & Calcination (600°C)This compoundPr6O11 Nanorods (Cubic)Preserved nanorod morphologyAu/Pr6O11 nanorods exhibit superior catalytic activity for CO oxidation. nih.gov
Four different methods (Nitrate calcination, Sol-gel, Citrate, Pechini)Praseodymium Nitrate (B79036), etc.Nanocrystalline Pr6O11 (Cubic)Influences oxygen ion mobility; crystallite size ~10 nmHigher activity for CO oxidation at moderate temperatures compared to commercial Pr6O11. acs.org
Co-precipitation with a grinding stepCe-Zr-Pr Mixed OxidesCe0.45Zr0.10Pr0.45O2−xDoubled Pr3+ concentrationStrong enhancement of low-temperature reducibility and catalytic activity for propane oxidation. mdpi.com
Thermal decomposition atmosphere (Argon vs. Oxygen)Praseodymium NitratePrO1.833 (Argon) vs. PrO2 (Oxygen)Larger surface area and improved mesoporosity in ArgonInfluences surface acidity (Lewis acid sites), which is a key parameter for catalytic performance. ekb.eg
Room-temperature agingPrecipitated Pr(OH)3Pr(OH)3 NanorodsNanorods composed of oriented crystalsProvides a low-temperature route to nanostructured precursors for catalysts. nih.gov

Emerging Research Directions and Multifunctional Applications

Materials Science and Engineering Applications

Advanced Components in Optical and Electronic Devices

Praseodymium hydroxide (B78521) is instrumental in the fabrication of materials with unique optical properties. While the hydroxide itself is not the final active component, it is a key starting material for producing praseodymium oxides used in specialized glass, ceramics, and optical fibers. americanelements.com Praseodymium compounds are known for imparting a distinct yellow-green color to glass and enamels. wikipedia.org This coloration is valuable in creating optical filters; for instance, didymium glass, which contains praseodymium, is used in welder's and glassblower's goggles to filter out the intense yellow light from sodium flares. nanografi.com

The optical functionality stems from the electronic transitions within the praseodymium ion (Pr³⁺). Research into praseodymium-doped materials focuses on their potential in telecommunication systems, such as in fluoride (B91410) glass for fiber optical amplifiers. americanelements.com The synthesis of these optically active materials often begins with praseodymium salts, from which praseodymium hydroxide is precipitated before being converted to the desired oxide form for integration into the final device. wikipedia.orgyoutube.com

Development of Materials with Enhanced Electrical Conductivity

This compound itself is not recognized for electrical conductivity; like most hydroxides, it is considered an electrical insulator. However, its role as a precursor to praseodymium oxides is crucial for developing materials with significant electrical conductivity. Praseodymium oxides, particularly Pr₆O₁₁, exhibit high electrical conductivity and are classified as mixed ionic-electronic conductors (MIECs), making them valuable in various electronic applications. starearth.net

The electrical conductivity of metallic praseodymium is approximately 1.48 x 10⁶ S/m. gelsonluz.comperiodictable.com The oxide Pr₆O₁₁, which can be synthesized from the calcination of Pr(OH)₃ nanorods, possesses exceptional electrical properties that make it suitable for use in catalysts and electronic components. starearth.netnih.gov The ability to create nanostructured oxides from hydroxide precursors allows for the tailoring of physical properties to enhance conductivity and performance in electronic applications. researchgate.net

Integration into Solid Oxide Fuel Cells (SOFCs) as Electrolyte or Electrode Materials

In the field of clean energy, this compound serves as a foundational material for creating components for Solid Oxide Fuel Cells (SOFCs). SOFCs are efficient energy conversion devices that require materials with high ionic and electronic conductivity at elevated temperatures. h2-tech.com Praseodymium-doped ceramics and praseodymium oxides are actively researched for use as both electrolyte and electrode materials in SOFCs. stanfordmaterials.com

Pigment Research and Coloration Mechanisms in Ceramics and Glass

This compound is used in the coloration of glasses, enamels, and pigments. heegermaterials.com The compound itself is a light-green solid, and its name is derived from the Greek words 'prasios didymos', meaning "green twin". americanelements.comyoutube.com When used in ceramics and glass, the this compound is typically converted into praseodymium oxide during the high-temperature firing process. nanografi.com

Praseodymium oxide (Pr₆O₁₁) is a primary component in the production of intense and stable yellow pigments, particularly praseodymium yellow (zircon-praseodymium silicate), which is widely used in the ceramics industry. fitechem.comtreibacher.comuji.es The oxide, by itself, can produce vibrant lime-green colors in glazes under oxidizing conditions. ceramicartsnetwork.org The research in this area focuses on controlling the final color by manipulating the chemical environment and the oxidation state of the praseodymium ion within the glass or ceramic matrix, a process that starts with precursor compounds like this compound.

ApplicationPrecursor CompoundActive CompoundResulting Color
Ceramic GlazeThis compoundPraseodymium Oxide (Pr₆O₁₁)Lime Green ceramicartsnetwork.org
Ceramic PigmentThis compoundZircon-Praseodymium SilicateIntense Yellow fitechem.comuji.es
Specialty GlassThis compoundPraseodymium Oxide (in glass matrix)Yellow-Green wikipedia.org

Advanced Sensing Technologies

**6.2.1. Gas Sensing Applications (e.g., Smoke, NO₂) **

While common household smoke detectors typically rely on ionization or photoelectric principles, advanced chemical gas sensors are being developed using metal oxide nanomaterials. cnsc-ccsn.gc.cafireapparatusmagazine.com In this emerging field, this compound plays a vital role as a precursor for synthesizing nanostructured praseodymium oxide (Pr₆O₁₁), which has shown potential as a gas-sensing material. researchgate.net

The high surface area and catalytic properties of nano-Pr₆O₁₁, derived from Pr(OH)₃, make it sensitive to certain gases. researchgate.net Research has shown that nano-Pr₆O₁₁ can be used in cataluminescence (CTL) based sensors to detect trace amounts of specific volatile organic compounds. For example, a sensor utilizing nano-Pr₆O₁₁ demonstrated high sensitivity and selectivity for acetophenone (B1666503), a biomarker for certain diseases found in exhaled breath. nih.gov Although not specifically documented for smoke or NO₂ detection in the provided sources, the principle of using praseodymium oxide nanostructures, synthesized from hydroxide precursors, forms a basis for developing novel sensors for a range of target gases due to their surface reactivity. researchgate.netnih.gov

Colorimetric Sensing for Analytical Chemistry

The development of sensitive and selective analytical tools is a cornerstone of modern chemistry. In this context, materials derived from this compound are being investigated for their potential in colorimetric sensing. Praseodymium oxide (PrOx), often synthesized via the calcination of this compound nanorods, has shown promise as a nanozyme with oxidase-like activity. This catalytic behavior can be harnessed to develop colorimetric assays.

For instance, research has demonstrated the application of praseodymium oxide in the sensitive colorimetric detection of L-cysteine and fluoride. researchgate.net The sensing mechanism relies on the modulation of the material's oxidase-mimicking activity in the presence of the target analyte, leading to a measurable color change. researchgate.net This approach offers a new pathway for creating simple and effective sensors for biologically and environmentally important species. Another related optical sensing method involves cataluminescence (CTL), where the chemiluminescence from a catalytic reaction on the surface of nano-praseodymium oxide is used to detect trace amounts of analytes like acetophenone in exhaled breath, a potential biomarker for diseases. mdpi.com

AnalyteSensing MaterialPrincipleDetection Range
Acetophenonenano-Pr6O11Cataluminescence15–280 mg/m³ mdpi.com
L-cysteinePraseodymium Oxide (PrOx)Colorimetric (Nanozyme)High Sensitivity researchgate.net
FluoridePraseodymium Oxide (PrOx)Colorimetric (Nanozyme)High Sensitivity researchgate.net

Environmental Remediation Research

Development of Catalysts for Degradation of Specific Environmental Pollutants

This compound is a key precursor in the synthesis of advanced catalytic materials for environmental remediation. The thermal decomposition of Pr(OH)₃ is a common route to produce praseodymium oxide (Pr₆O₁₁), a material recognized for its high oxygen mobility, which is beneficial for catalytic oxidation processes. researchgate.net These catalysts are being actively researched for their ability to degrade persistent organic pollutants in water and air.

Studies have shown that praseodymium-doped or composite catalysts can effectively break down harmful chemicals under various conditions. For example, Pr-doped TiO₂ has demonstrated enhanced photocatalytic activity for the degradation of pollutants like phenol. researchgate.net Similarly, Pr(NO₃)₃-modified TiO₂ has been used for the efficient visible-light photocatalytic degradation of Rhodamine B and 4-chlorophenol. sci-hub.se The role of the praseodymium component is often to improve visible light absorption and enhance the separation of photogenerated charge carriers, thereby boosting the photocatalytic process where reactive oxygen species break down the pollutant molecules into less harmful substances. sci-hub.semdpi.com

Target PollutantCatalyst SystemKey Findings
PhenolPr-doped TiO₂Higher photocatalytic activity compared to undoped TiO₂. researchgate.net
Rhodamine B (RhB)Pr(NO₃)₃-modified TiO₂High efficiency and stability under visible light irradiation. sci-hub.se
4-Chlorophenol (4-CP)Pr(NO₃)₃-modified TiO₂Effective degradation under visible light. sci-hub.se

Bio-Interfacing Material Research

Exploration as Biomaterial Scaffolds for Tissue Engineering and Biological Signal Modulation

In the field of regenerative medicine, there is a growing interest in using rare-earth elements to create advanced biomaterials. Praseodymium compounds, particularly praseodymium oxide derived from hydroxide precursors, are being explored as nano-additives in biomaterial scaffolds for tissue engineering. These scaffolds provide a three-dimensional structure that supports cell growth and tissue regeneration. nih.govresearchgate.net

Research into collagen-based scaffolds has shown that incorporating nanotized praseodymium oxide can create a pro-vasculogenic biomatrix. nih.govresearchgate.net These composite scaffolds have been found to enhance the proliferation of endothelial cells and fibroblasts, key components of the wound healing process. nih.govresearchgate.net The praseodymium oxide nanoparticles help stabilize the collagen structure, increase its resistance to enzymatic degradation, and modulate biological signals to promote angiogenesis (the formation of new blood vessels), which is crucial for the integration of the biomaterial with host tissue. nih.govresearchgate.netacs.orgnih.gov This signal modulation property represents a significant therapeutic advancement in engineering sophisticated biological materials for tissue regeneration. nih.govresearchgate.net

Scaffold CompositionApplicationBiological Effect
Praseodymium oxide nanoparticle-collagen biomatrixSoft tissue engineering, wound healingPromotes endothelial cell differentiation and proliferation; enhances angiogenesis. nih.govresearchgate.net
Praseodymium-cobaltite nanoparticle-reinforced collagenCutaneous wound healingIncreases thermal stability, promotes mesenchymal stem cell attachment and angiogenesis. nih.gov

Fundamental Studies in Quantum Materials

Investigation of Quantum Magnetic Behavior in Praseodymium Systems

The quantum magnetic behavior of materials is determined by the electronic structure of their constituent ions and the local crystalline environment. In praseodymium compounds, this behavior is governed by the Pr³⁺ (or Pr⁴⁺) ion's 4f electrons. The electrostatic field created by neighboring ions in the crystal lattice, known as the crystal field, lifts the degeneracy of the 4f orbital energy levels. magnetism.euethz.ch This crystal-field splitting, in conjunction with spin-orbit coupling, dictates the magnetic properties of the material, such as its magnetic susceptibility and ordering at low temperatures. ku.dkaps.org

While direct investigations into the quantum magnetic properties of this compound (Pr(OH)₃) are not extensively documented, studies on other praseodymium-containing insulators provide significant insight. For example, inelastic neutron scattering on PrBa₂Cu₃O₇ has been used to map the crystal-field level scheme for the Pr³⁺ ion. aps.org This analysis allows for the calculation of magnetic properties, such as susceptibility, which are consistent with experimental measurements. aps.org In other systems, like the perovskite BaPrO₃, the interplay between the crystal field and spin-orbit coupling in the Pr⁴⁺ ion is so strong that it pushes the system into an "intermediate coupling" regime, which is of fundamental interest for the development of quantum bits (qubits). acs.org These studies on various praseodymium systems highlight how the local structure around the Pr ion gives rise to unique and potentially useful quantum magnetic phenomena. ku.dk

Praseodymium SystemIon StateGround StateKey Magnetic Property
Praseodymium (elemental metal)Pr³⁺SingletInduced magnetic ordering at very low temperatures (~40 mK). ku.dk
PrBa₂Cu₃O₇Pr³⁺3H4Antiferromagnetic ordering at TN ≈ 17 K. aps.org
BaPrO₃Pr⁴⁺Deviates from free-ion modelMagnetic transition at TN ≈ 11 K; studied for qubit coherence. acs.org
[Pr(ntfa)₃(MeOH)₂] complexPr³⁺3H4Consistent with a magnetically uncoupled Pr³⁺ ion. mdpi.com

Future Perspectives and Research Challenges

Precision Synthesis and Nanostructure Design

The ability to control the size, shape, and dimensionality of praseodymium hydroxide (B78521) at the nanoscale is paramount for unlocking its full potential. Future research will increasingly focus on moving beyond traditional precipitation methods to more sophisticated synthesis strategies that offer precise control over the material's morphology. unito.itresearchgate.net Hydrothermal and solvothermal techniques have already shown promise in producing one-dimensional nanostructures like nanorods. ekb.egmdpi.comresearchgate.net A key challenge lies in understanding and manipulating the complex interplay of reaction parameters—such as temperature, pH, precursor concentration, and the presence of structure-directing agents—to achieve desired nanostructures with high reproducibility.

Room-temperature aging has been explored as a more energy-efficient alternative to high-temperature hydrothermal processing for producing praseodymium hydroxide nanorods. rsc.org This method involves a simple process of precipitation, washing, and aging, resulting in nanorods with a unique crystalline structure. rsc.org The subsequent calcination of these nanorods yields praseodymium oxide (Pr₆O₁₁) nanorods, demonstrating the role of the hydroxide as a crucial precursor for nanostructured oxides. rsc.orgmst.eduornl.gov

Further research is needed to explore a wider range of synthesis methodologies, including microwave-assisted synthesis, sonochemical methods, and template-assisted growth, to fabricate more complex architectures such as nanotubes, nanosheets, and hierarchical structures. The precise design of these nanostructures is anticipated to have a profound impact on their catalytic activity, electronic properties, and performance in various applications.

In-Situ and Operando Characterization Techniques for Reaction Dynamics

A significant challenge in understanding the role of this compound in catalysis and other reactive processes is the difficulty in characterizing its dynamic structural and electronic changes under actual reaction conditions. Traditional characterization techniques often provide a static "before and after" picture, failing to capture the transient intermediates and active sites that govern the material's performance.

The application of in-situ and operando spectroscopic and diffraction techniques is poised to revolutionize our understanding of this compound-derived materials. Techniques such as in-situ X-ray diffraction (XRD) and transmission electron microscopy (TEM) can provide real-time information on the structural transformations of this compound during thermal decomposition or catalytic reactions. mst.edu For instance, studies have shown that the thermal decomposition of this compound in different atmospheres leads to various praseodymium oxide phases with distinct surface properties and crystal structures. ekb.eguji.es

Operando spectroscopy, which involves characterizing the catalyst while it is actively functioning, is particularly crucial. tue.nl Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), Raman spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) can be employed to identify surface adsorbates, track changes in the oxidation state of praseodymium, and elucidate reaction mechanisms in real-time. rsc.orgornl.govnrel.govdtu.dklehigh.edu For example, in-situ FTIR has been used to study the inhibiting effects of water on praseodymium-doped ceria catalysts during methane (B114726) oxidation. manchester.ac.uk The development of advanced operando cells and methodologies tailored for studying this compound-based systems will be a key research direction, providing invaluable insights into structure-activity relationships.

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling, particularly Density Functional Theory (DFT) and machine learning, is becoming an indispensable tool for the predictive design of novel materials. mdpi.comtudelft.nl In the context of this compound, these computational approaches can provide fundamental insights into its electronic structure, surface chemistry, and reactivity at the atomic level.

DFT calculations can be employed to model the surface of this compound, predict the adsorption energies of reactant molecules, and elucidate reaction pathways for catalytic processes. tudelft.nlucl.ac.uk For instance, DFT studies on praseodymium-doped ceria have provided valuable information on oxygen vacancy formation and migration, which are crucial for catalytic oxidation reactions. scienceopen.com A significant challenge is the accurate theoretical description of the complex electronic structure of praseodymium, which involves localized 4f electrons. The development and application of more advanced computational methods, such as DFT+U, are necessary to overcome these challenges.

Furthermore, the integration of machine learning with high-throughput computational screening presents a powerful strategy for accelerating the discovery of new praseodymium-based materials. researchgate.netumn.eduenergyfrontier.ustohoku.ac.jpresearchgate.net By training machine learning models on large datasets of calculated material properties, it is possible to rapidly predict the performance of new compositions and structures, thereby guiding experimental synthesis efforts towards the most promising candidates. This data-driven approach holds the potential to significantly reduce the time and resources required for the development of next-generation catalysts and functional materials derived from this compound.

Development of Novel Heterogeneous Catalytic Systems

This compound serves as a vital precursor for the synthesis of praseodymium oxide catalysts, which exhibit remarkable activity in a variety of heterogeneous catalytic reactions. dtu.dk The unique redox properties of praseodymium, cycling between Pr³⁺ and Pr⁴⁺ states, and the high mobility of lattice oxygen in its oxides are key factors contributing to its catalytic prowess. researchgate.net

Future research will focus on the development of novel heterogeneous catalytic systems based on this compound. This includes the design of catalysts with enhanced low-temperature activity, improved stability, and tailored selectivity for specific chemical transformations. One promising avenue is the development of mixed-metal oxide catalysts, where praseodymium is combined with other elements to create synergistic effects. For example, ceria-praseodymia mixed oxides have shown improved catalytic activity for soot combustion and CO oxidation compared to pure ceria. umn.educore.ac.uk

The use of this compound nanostructures as supports for noble metal nanoparticles is another area of intense research. mst.eduornl.govuji.es The strong interaction between the support and the metal nanoparticles can significantly enhance catalytic activity and stability. For instance, gold nanoparticles supported on praseodymium oxide nanorods, derived from this compound, have demonstrated superior catalytic activity for CO oxidation. mst.eduornl.gov A key challenge is to achieve precise control over the size, dispersion, and chemical state of the supported metal nanoparticles.

Catalyst SystemReactionKey Findings
Au/Pr₆O₁₁ (from Pr(OH)₃)CO OxidationSuperior catalytic activity due to synergistic interaction between Au nanoparticles and the praseodymium oxide support. mst.eduornl.gov
Ceria-Praseodymia Mixed OxidesSoot CombustionEnhanced oxygen mobility and increased concentration of oxygen vacancies lead to improved catalytic activity. umn.educore.ac.uk
Praseodymium-doped Cr₂O₃1,2-dichloroethane (B1671644) oxidationSynergistic interaction between chromium and praseodymium enhances low-temperature catalytic performance. mdpi.com
Praseodymium-modified MCM-41Methyl Mercaptan DecompositionPraseodymium oxide species react with coke deposits, prolonging catalyst stability. mdpi.com

Exploration of Praseodymium Chemistry in Novel Oxidation States and Coordination Environments

The chemistry of praseodymium is predominantly characterized by the +3 oxidation state. researchgate.net However, the accessibility of the +4 oxidation state and the recent groundbreaking discovery of the +5 state open up new frontiers in the coordination chemistry of this element. researchgate.netenergyfrontier.us The exploration of these higher oxidation states in this compound-derived materials could lead to the development of novel catalysts and electronic materials with unprecedented properties.

While the coordination chemistry of Pr(III) is well-established, often featuring high and variable coordination numbers, the coordination environments in higher oxidation states are largely unexplored. researchgate.net Recent studies have reported the synthesis and characterization of molecular complexes of Pr(IV), demonstrating that this oxidation state is accessible in environments other than solid-state oxides and fluorides. nrel.govenergyfrontier.usresearchgate.netresearchgate.net

A major research challenge is the stabilization of these higher oxidation states. The synthesis of the first molecular compound of praseodymium in the +5 oxidation state required meticulous low-temperature techniques and the use of bulky ligands to create a protective steric environment. researchgate.net Future research will focus on designing novel ligand frameworks that can stabilize Pr(IV) and Pr(V) centers, allowing for a systematic investigation of their electronic structure, reactivity, and potential applications. The ability to control the oxidation state and coordination environment of praseodymium in materials derived from this compound will be crucial for tailoring their properties for specific catalytic and electronic functions.

Q & A

Q. What are the established methods for synthesizing praseodymium hydroxide (Pr(OH)₃) in laboratory settings?

Pr(OH)₃ can be synthesized via:

  • Hydrothermal reaction : Reaction of praseodymium metal with water at elevated temperatures, producing Pr(OH)₃ and hydrogen gas .
  • Microwave-assisted synthesis : Using precursors like praseodymium nitrate under controlled microwave irradiation to form nanorods, followed by thermal conversion to oxide structures .
  • Electrochemical deposition : Immersing electrodes in Pr³⁺-containing solutions under applied current to precipitate Pr(OH)₃ on surfaces, as demonstrated in solid oxide fuel cell catalyst coatings .

Key Parameters :

MethodTemperaturePrecursorsMorphology
Hydrothermal80–150°CPr metal, H₂OBulk particles
Microwave100–200°CPr(NO₃)₃, NaOHNanorods
ElectrochemicalRoom temp.PrCl₃, H₂OThin films

Q. How does this compound behave in aqueous solutions, and how can its solubility be quantified?

Pr(OH)₃ exhibits pH-dependent solubility:

  • In acidic media : Dissolves via protonation of hydroxide ligands, forming Pr³⁺ ions. Equilibrium constants (e.g., Ksp ≈ 10⁻²⁰–10⁻²²) are determined by measuring ion concentrations in HCl or HClO₄ solutions using gravimetric or spectrophotometric methods .
  • In alkaline media : Forms stable colloids or precipitates, with solubility increasing slightly due to weak complexation with OH⁻ .

Experimental Design :

  • Adjust pH using HCl/NaOH.
  • Measure dissolved Pr³⁺ via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP).

Advanced Research Questions

Q. What challenges arise in maintaining phase purity during thermal decomposition of Pr(OH)₃ to praseodymium oxides?

Pr(OH)₃ decomposes to form mixed oxide phases (e.g., Pr₆O₁₁, PrO₂) under heating, with phase transitions influenced by:

  • Atmosphere : Oxygen-rich environments promote Pr₆O₁₁ formation, while inert atmospheres stabilize Pr₂O₃ .
  • Temperature ramping rates : Rapid heating (>10°C/min) leads to metastable intermediates, complicating XRD phase identification .

Methodological Recommendations :

  • Use thermogravimetric analysis (TGA) coupled with in-situ XRD to track phase evolution.
  • Control oxygen partial pressure (e.g., using N₂/O₂ gas mixtures) to isolate desired phases .

Q. How can electrochemical deposition of Pr(OH)₃ be optimized for catalytic applications?

For fuel cell electrodes, Pr(OH)₃ coatings are deposited via:

  • Solution composition : 0.1–0.5 M Pr³⁺ in nitrate or chloride solutions.
  • Current density : 5–20 mA/cm² to balance deposition rate and film uniformity . Post-deposition annealing at 400–600°C converts Pr(OH)₃ to Pr₆O₁₁, enhancing oxygen reduction activity.

Performance Metrics :

ParameterOptimal RangeImpact on Catalysis
Current density10 mA/cm²Uniform coating
Annealing temp.500°CHigh surface area Pr₆O₁₁

Q. What role does Pr(OH)₃ play in speciation analysis of heavy metals?

Pr(OH)₃ acts as a coprecipitation agent for chromium speciation:

  • Procedure : Adjust sample pH to 8–9, add Pr³⁺, and precipitate Cr(III) with Pr(OH)₃. Cr(VI) remains in solution and is quantified separately via AAS .
  • Efficiency : >95% recovery for Cr(III) in environmental water samples .

Q. How do crystallographic defects in Pr(OH)₃ influence its coordination chemistry?

Single-crystal X-ray diffraction reveals:

  • Coordination geometry : Pr³⁺ adopts an 8-coordinate square antiprismatic structure in PrOBr, with O²⁻ and Br⁻ ligands .
  • Bond valence analysis : Secondary Pr–Br interactions (2.9–3.1 Å) contribute to lattice stability .

Structural Data :

CompoundSpace Groupa (Å)c (Å)Coordination
PrOBrP4/nmm4.0677.467[PrO₄Br₄]⁹⁻
Pr(SO₄)(OH)P2₁/n4.4896.894[PrO₆] polyhedra

Contradictions and Open Questions

  • Phase Stability : Discrepancies in reported decomposition products (e.g., Pr₆O₁₁ vs. PrO₂) highlight the need for standardized thermal protocols .
  • Hydrolysis Constants : Limited data on Pr³⁺ hydrolysis at >pH 10 require further potentiometric studies .

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